
2,7-Dibromo-9-vinil-9H-carbazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-vinyl-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties and high charge carrier mobility. This particular compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a vinyl group at the 9 position of the carbazole ring. It is used as a building block for the synthesis of various organic materials, particularly in the field of optoelectronics .
Aplicaciones Científicas De Investigación
2,7-Dibromo-9-vinyl-9H-carbazole has a wide range of applications in scientific research:
Optoelectronics: It is used as a precursor for the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymer light-emitting diodes (PLEDs).
Material Science: It serves as a building block for the synthesis of various functional materials, including conducting polymers and nanomaterials.
Biological Applications: Research is ongoing to explore its potential use in biological systems, such as in the development of biosensors and bioimaging agents.
Mecanismo De Acción
Target of Action
The primary target of 2,7-Dibromo-9-vinyl-9H-carbazole is the organic electronic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs) . It is a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers .
Mode of Action
2,7-Dibromo-9-vinyl-9H-carbazole interacts with its targets by being used as a building block in the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . This compound is often used in the field of organic optoelectronic materials, fluorescent dyes, and OLEDs due to the unique properties of the carbazole structure .
Biochemical Pathways
It is known that this compound plays a significant role in the synthesis of small molecules of the carbazole series or carbazole back-boned polymers , which are widely used in the field of organic optoelectronic materials .
Pharmacokinetics
It is slightly soluble in organic solvents such as methanol and ethanol, and insoluble in water , which could impact its bioavailability.
Result of Action
The result of the action of 2,7-Dibromo-9-vinyl-9H-carbazole is the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . These compounds are often used in the field of organic optoelectronic materials, fluorescent dyes, and OLEDs .
Action Environment
The action of 2,7-Dibromo-9-vinyl-9H-carbazole can be influenced by environmental factors. For instance, it should be stored in a cool, dry place, away from fire and flammable materials . Additionally, it is slightly soluble in organic solvents and insoluble in water , which could affect its action, efficacy, and stability in different environments.
Análisis Bioquímico
Biochemical Properties
It is known that carbazole derivatives, which 2,7-Dibromo-9-vinyl-9H-carbazole is a part of, have good electron-donating abilities and chemical stability . This suggests that 2,7-Dibromo-9-vinyl-9H-carbazole may interact with various enzymes, proteins, and other biomolecules in a biochemical context, but specific interactions have not been reported.
Cellular Effects
Given its potential use in organic electronics, it may influence cell function through interactions with cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2,7-Dibromo-9-vinyl-9H-carbazole on cellular function in in vitro or in vivo studies have not been reported. It is known to have a melting point of 130 °C and a predicted boiling point of 428.6±38.0 °C .
Métodos De Preparación
The synthesis of 2,7-Dibromo-9-vinyl-9H-carbazole typically involves the bromination of 9-vinylcarbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 7 positions .
Análisis De Reacciones Químicas
2,7-Dibromo-9-vinyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Coupling Reactions: The vinyl group allows for coupling reactions, such as Heck or Suzuki coupling, to form more complex structures. Palladium catalysts are often used in these reactions.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states.
Comparación Con Compuestos Similares
2,7-Dibromo-9-vinyl-9H-carbazole can be compared with other carbazole derivatives, such as:
2,7-Dibromo-9H-carbazole: Lacks the vinyl group, which limits its applications in coupling reactions.
3,6-Dibromo-9-vinyl-9H-carbazole: Bromination at different positions alters its electronic properties and reactivity.
2,7-Dibromo-9-ethyl-9H-carbazole: The ethyl group provides different steric and electronic effects compared to the vinyl group.
These comparisons highlight the unique properties of 2,7-Dibromo-9-vinyl-9H-carbazole, particularly its versatility in forming conjugated systems and its suitability for various optoelectronic applications.
Propiedades
IUPAC Name |
2,7-dibromo-9-ethenylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c1-2-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h2-8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVAIVOLMNGCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438252-33-5 |
Source


|
| Record name | 2,7-Dibromo-9-vinyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
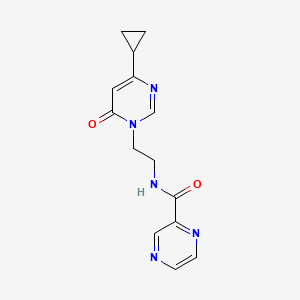
![1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B2461528.png)
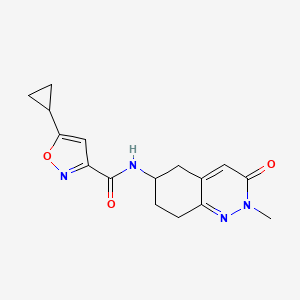
![methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2461531.png)
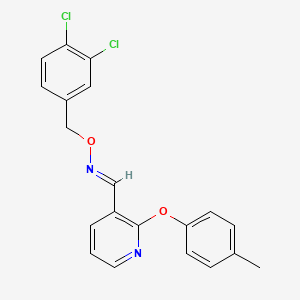

![N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2461539.png)
![2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2461540.png)
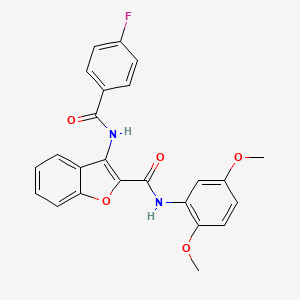
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2461543.png)
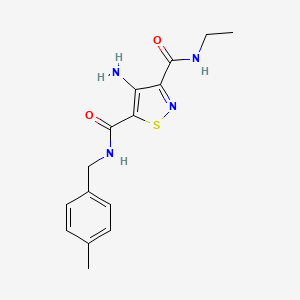
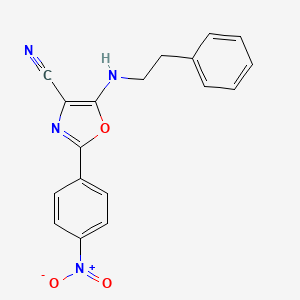
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B2461548.png)

